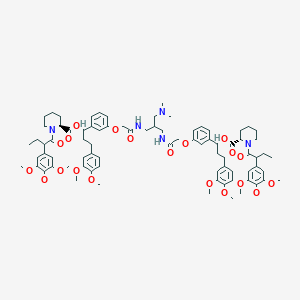

(1R,1'R)-(((((2-((dimethylamino)methyl)propane-1,3-diyl)bis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(oxy))bis(3,1-phenylene))bis(3-(3,4-dimethoxyphenyl)propane-1,1-diyl) (2S,2'S)-bis(1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (1R,1’R)-(((((2-((dimethylamino)methyl)propane-1,3-diyl)bis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(oxy))bis(3,1-phenylene))bis(3-(3,4-dimethoxyphenyl)propane-1,1-diyl) (2S,2’S)-bis(1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate) is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:

Formation of the core structure: This involves the reaction of dimethylamino-methylpropane with azanediyl to form the central scaffold.

Introduction of oxoethane groups: This step involves the reaction of the core structure with oxoethane derivatives under controlled conditions.

Attachment of phenylene and dimethoxyphenyl groups: This is achieved through a series of substitution reactions, often using catalysts to facilitate the process.

Final coupling with piperidine derivatives: The last step involves the coupling of the intermediate with piperidine derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The presence of multiple oxygen-containing functional groups makes it susceptible to oxidation reactions.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Catalysts such as palladium on carbon or copper iodide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its complex structure allows for the exploration of various binding sites and mechanisms of action.

Medicine

In medicine, this compound could have potential therapeutic applications. Its ability to interact with specific molecular targets may make it useful in the development of new drugs for treating various diseases.

Industry

In industry, this compound could be used in the production of specialty chemicals or as a catalyst in certain reactions. Its unique structure may impart specific properties that are valuable in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple functional groups and chiral centers allow it to bind to these targets in a specific manner, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (1R,1’R)-(((((2-((dimethylamino)methyl)propane-1,3-diyl)bis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(oxy))bis(3,1-phenylene))bis(3-(3,4-dimethoxyphenyl)propane-1,1-diyl) (2S,2’S)-bis(1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate)

- (1R,1’R)-(((((2-((dimethylamino)methyl)propane-1,3-diyl)bis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(oxy))bis(3,1-phenylene))bis(3-(3,4-dimethoxyphenyl)propane-1,1-diyl) (2S,2’S)-bis(1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate)

Uniqueness

This compound is unique due to its complex structure, which includes multiple functional groups and chiral centers. This complexity allows for a wide range of interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

The compound (1R,1'R)-(((((2-((dimethylamino)methyl)propane-1,3-diyl)bis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(oxy))bis(3,1-phenylene))bis(3-(3,4-dimethoxyphenyl)propane-1,1-diyl) (2S,2'S)-bis(1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate) , commonly referred to as AP20187, is a complex organic molecule with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

- Molecular Formula : C82H107N5O20

- Molecular Weight : 1482.75 g/mol

- CAS Number : 195514-80-8

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The presence of dimethylamino groups, piperidine carboxylates, and methoxy phenyl moieties suggests potential interactions with various biological targets.

AP20187 acts primarily as a chemical inducer of dimerization . It facilitates the formation of protein complexes by promoting the dimerization of specific proteins involved in signaling pathways. This mechanism is crucial for studying protein interactions and cellular responses.

Cancer Research

Research indicates that AP20187 can be utilized in cancer therapy due to its ability to modulate protein interactions that are pivotal in tumor growth and metastasis. Studies have shown that the compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways associated with cell survival and growth.

Neuropharmacology

The compound’s interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds may facilitate further investigation into its effects on mood regulation and cognitive functions.

Case Studies

- In Vivo Studies : In animal models, AP20187 demonstrated significant anti-tumor activity when administered in conjunction with other chemotherapeutic agents. The results indicated enhanced efficacy compared to monotherapy.

- Cell Culture Experiments : In vitro studies showed that AP20187 could effectively inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated a potent dose-dependent response.

Data Table of Biological Activity

Properties

Molecular Formula |

C82H107N5O20 |

|---|---|

Molecular Weight |

1482.7 g/mol |

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t54?,61?,62?,63-,64-,65?,66?/m0/s1 |

InChI Key |

NSBGUMKAXUXKGI-NBRLGNFVSA-N |

Isomeric SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.